![molecular formula C18H11Br2N B3028978 2,7-dibromo-9-phenyl-9H-carbazole CAS No. 444796-09-2](/img/structure/B3028978.png)
2,7-dibromo-9-phenyl-9H-carbazole
Overview
Description
2,7-Dibromo-9-phenyl-9H-carbazole is a chemical compound with the CAS Number: 444796-09-2 . It has a molecular weight of 401.1 and its linear formula is C18H11Br2N . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,7-dibromo-9-phenyl-9H-carbazole is represented by the linear formula C18H11Br2N . Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical And Chemical Properties Analysis
2,7-Dibromo-9-phenyl-9H-carbazole is a solid at room temperature . It has a molecular weight of 401.1 . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.Scientific Research Applications
- Role of 2,7-Dibromo-9-phenyl-9H-carbazole : This compound serves as a template for N-carbazole capped oligofluorenes. These oligomers act as hole-transporting materials in OLEDs, enhancing their performance .
- Use of 2,7-Dibromo-9-phenyl-9H-carbazole : It contributes to the synthesis of conjugated polymers, such as poly[9,9’-bis(6-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-…], which exhibit interesting optoelectronic properties .
- Role of 2,7-Dibromo-9-phenyl-9H-carbazole : It extends the carbazole framework, leading to indolocarbazoles. These materials show promise in fields like organic electronics and solar cells .
- Laboratory Research : Researchers use it for developing dyes, pigments, and other intermediates in the lab .
Organic Light Emitting Devices (OLEDs)
Conjugated Polymers
Indolocarbazoles
Chemical Intermediates
Photoluminescent Compounds
Safety and Hazards
The safety information for 2,7-dibromo-9-phenyl-9H-carbazole indicates that it has the following hazard statements: H302-H315-H319-H412 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects . The precautionary statements are P273-P305+P351+P338 , which means avoid release to the environment, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Carbazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Carbazole moieties are known to engage in offset π–π interactions . This interaction allows the compound to bind to its targets and exert its effects .
properties
IUPAC Name |
2,7-dibromo-9-phenylcarbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-6-8-15-16-9-7-13(20)11-18(16)21(17(15)10-12)14-4-2-1-3-5-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXCDMSVFQIDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dibromo-9-phenyl-9H-carbazole | |
CAS RN |
444796-09-2 | |
Record name | 2,7-Dibromo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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